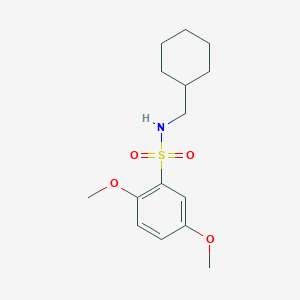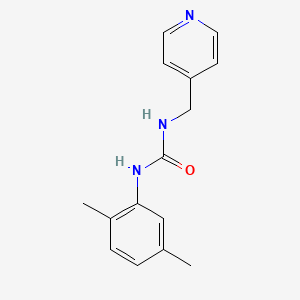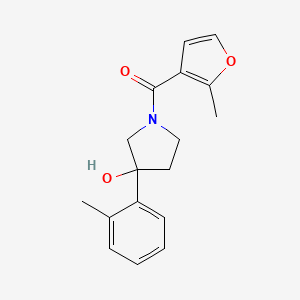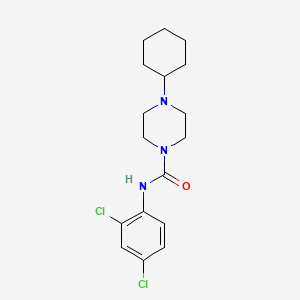
4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its effects on pain management, inflammation, and neurological disorders.
Applications De Recherche Scientifique
4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its therapeutic potential in various scientific research studies. One of the most significant applications of this compound is its potential as a pain management medication. Studies have shown that this compound can effectively reduce pain in various animal models, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also shown promising results in reducing inflammation, which makes it a potential treatment for various inflammatory conditions such as arthritis.
Mécanisme D'action
4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways, which ultimately leads to the reduction of pain and inflammation. This compound also has an affinity for the vanilloid receptor, which plays a crucial role in pain perception.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. Studies have shown that this compound can reduce the release of pro-inflammatory cytokines, which are responsible for inflammation. This compound also increases the release of endogenous opioids, which are natural painkillers produced by the body. This compound has also been shown to have neuroprotective effects, which makes it a potential treatment for various neurological disorders such as epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide is its high potency and selectivity for the cannabinoid receptors. This makes it an ideal compound for studying the effects of cannabinoid receptors on various physiological processes. However, one of the significant limitations of this compound is its potential for abuse and dependence. This makes it challenging to study the long-term effects of this compound and its potential as a therapeutic medication.
Orientations Futures
There are various future directions for 4-cyclohexyl-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide research, including its potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound's potential as a pain management medication is also an area of interest for future research. Additionally, there is a need for more studies to understand the long-term effects of this compound and its potential for abuse and dependence.
Conclusion
In conclusion, this compound is a synthetic cannabinoid compound that has shown promising results in various scientific research studies. This compound's potential as a pain management medication and its anti-inflammatory effects make it a potential treatment for various medical conditions. However, more research is needed to understand the long-term effects of this compound and its potential for abuse and dependence.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(2,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O/c18-13-6-7-16(15(19)12-13)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSQJSLMAQPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



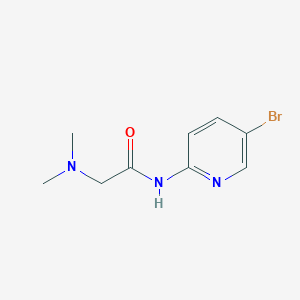
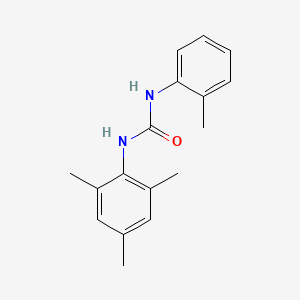

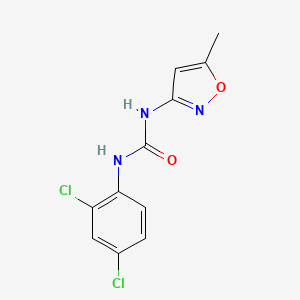
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)


![1-[(2-methoxyphenoxy)acetyl]azocane](/img/structure/B4421749.png)
![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)
